molecular formula C14H15NO B1294654 5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one CAS No. 5220-39-3

5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one

Cat. No.: B1294654
CAS No.: 5220-39-3
M. Wt: 213.27 g/mol
InChI Key: LDMBBNQWWBTULE-UHFFFAOYSA-N
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Description

5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one is a chemical compound with the molecular formula C14H15NO and a molecular weight of 213.282 g/mol . It is a member of the quinoline family, characterized by a fused bicyclic structure consisting of a benzene ring and a pyridine ring. This compound is of interest due to its potential bioactive properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cycloheptanone with aniline derivatives in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s bioactive properties make it a candidate for studying its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents targeting specific diseases.

    Industry: Its chemical stability and reactivity make it useful in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

  • 1,2,3,4,4a,5,7,8,9,10-decahydro-6H-pyrido[1,2-a]quinolin-6-one
  • 7-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline
  • 5,6,7,8,9,10-hexahydro-1,2,3,4-tetraphenylbenzocyclooctene
  • 2,3,6,7,8,9-hexahydro-1H-cyclohepta(f)inden-5-one

Uniqueness: 5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one is unique due to its specific fused bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and bioactivity profiles, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

5,6,7,8,9,10-hexahydrocyclohepta[b]quinolin-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c16-14-10-6-2-1-3-8-12(10)15-13-9-5-4-7-11(13)14/h4-5,7,9H,1-3,6,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMBBNQWWBTULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)NC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80200243
Record name 11H-Cyclohepta(b)quinolin-11-one, 5,6,7,8,9,10-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801997
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5220-39-3
Record name 11H-Cyclohepta(b)quinolin-11-one, 5,6,7,8,9,10-hexahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005220393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11H-Cyclohepta(b)quinolin-11-one, 5,6,7,8,9,10-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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